
フィンゴリモドメチル不純物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fingolimod Methyl Impurity is a process-related impurity observed during the synthesis of Fingolimod, an immunomodulating drug used primarily for the treatment of multiple sclerosis . This impurity is formed during the manufacturing process and needs to be identified and characterized to ensure the quality and safety of the final drug product .
科学的研究の応用
Chemical Characterization and Synthesis
Fingolimod methyl impurity, along with other related impurities, is generated during the synthesis of fingolimod. The characterization of these impurities is essential for ensuring the quality and safety of the final pharmaceutical product. The synthesis typically involves several chemical processes that can lead to various impurities, including N,N-dimethyl and N-methyl derivatives, which have been identified through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Quality Control and Stability Testing
Fingolimod methyl impurity plays a vital role in the quality control processes of fingolimod formulations. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify these impurities to ensure they remain within acceptable limits as per International Conference on Harmonisation (ICH) guidelines. For instance, a stability-indicating HPLC method was developed to assess the degradation products of fingolimod hydrochloride, demonstrating the specificity and reliability of the method in detecting related substances .
Clinical Efficacy Studies
Research has shown that fingolimod, despite the presence of impurities like fingolimod methyl impurity, maintains its therapeutic efficacy in treating multiple sclerosis. A systematic review highlighted that patients receiving fingolimod experienced improved clinical outcomes compared to pre-treatment periods . The presence of impurities can influence pharmacokinetics and pharmacodynamics; thus, understanding their behavior is essential for optimizing treatment regimens.
Case Studies
- Efficacy in Real-World Settings : A retrospective study analyzed fingolimod's effectiveness in patients with relapsing-remitting multiple sclerosis, indicating a significant reduction in relapse rates and improved quality of life metrics despite the presence of impurities .
- Safety Profile : Another study emphasized the importance of long-term safety data from post-marketing surveillance to evaluate the risk-benefit ratio of fingolimod treatment, considering both the active compound and its impurities .
Regulatory Considerations
Regulatory agencies require comprehensive data on impurities like fingolimod methyl impurity during drug approval processes. The characterization and quantification of these impurities are critical for ensuring patient safety. The guidelines stipulate that any impurity present at levels greater than 0.10% must be thoroughly studied throughout the drug development process .
Table 2: Regulatory Guidelines for Impurities
Guideline Source | Key Requirement |
---|---|
ICH Q3A | Identification and characterization of impurities |
FDA Guidance | Stability testing for related substances |
EMA Guidelines | Risk assessment for impurities |
作用機序
Target of Action
Fingolimod Methyl Impurity primarily targets the sphingosine-1-phosphate receptors (S1PRs) on T cells . These receptors play a crucial role in immune cell trafficking and neuronal function .
Mode of Action
Upon phosphorylation, Fingolimod Methyl Impurity binds to the S1PRs on T cells, causing internalization of the receptor . This binding prevents the release of lymphocytes from lymphoid tissues, thus inhibiting them from contributing to an autoimmune reaction . The compound also affects T cell activation, leading to a less inflammatory phenotype .
Biochemical Pathways
Fingolimod Methyl Impurity affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These modulations lead to changes in bioenergetics, autophagy, and neuroinflammatory networks .
Pharmacokinetics
Fingolimod, the parent compound, is known to be orally active
Result of Action
The molecular and cellular effects of Fingolimod Methyl Impurity’s action include a reduction in circulating CD4 T cells and a decrease in the production of pathogenic cytokines IFN-γ and GZMB . It also induces metabolic reprogramming and neuroinflammation pathway modulation .
生化学分析
Biochemical Properties
Fingolimod Methyl Impurity, like Fingolimod, is likely to interact with sphingosine-1-phosphate receptors (S1PRs), which are G-protein-coupled receptors . This interaction plays a crucial role in the modulation of immune cell trafficking and neuronal function .
Cellular Effects
Fingolimod Methyl Impurity may exert neuroprotective effects by targeting multiple cellular and molecular processes, such as apoptosis, oxidative stress, neuroinflammation, and autophagy . It also affects synaptic activity and strengthens memory formation . In the hippocampus, it may decrease glutamate levels and increase GABA levels, suggesting a potential role in modulating synaptic transmission and neuronal excitability .
Molecular Mechanism
The active metabolite of Fingolimod, fingolimod-phosphate, acts on S1PRs to bring about an array of pharmacological effects . It’s plausible that Fingolimod Methyl Impurity might share a similar mechanism of action. It may also inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduce lysophosphatidic acid (LPA) plasma levels, and activate protein phosphatase 2A (PP2A) .
Temporal Effects in Laboratory Settings
While specific studies on Fingolimod Methyl Impurity are limited, Fingolimod has shown contradictory effects when applied at early disease stages . It’s possible that Fingolimod Methyl Impurity may exhibit similar temporal effects.
Dosage Effects in Animal Models
In animal models of genetic absence epilepsy, Fingolimod showed transient antiepileptic effects and longer-lasting anti-cognition decline . It’s plausible that Fingolimod Methyl Impurity might exhibit similar dosage-dependent effects.
Metabolic Pathways
Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate; hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites; and formation of non-polar ceramides . Fingolimod Methyl Impurity might be involved in similar metabolic pathways.
Subcellular Localization
Fingolimod and its metabolites are known to interact with various cellular components, suggesting that they may localize to multiple subcellular compartments .
準備方法
The preparation of Fingolimod Methyl Impurity involves a multi-step synthetic route starting from m-bromophenylethyl alcohol . The process includes four main steps:
Initial Reaction: m-bromophenylethyl alcohol undergoes a reaction to form an intermediate compound.
Intermediate Transformation: The intermediate compound is further reacted under specific conditions to form another intermediate.
Formation of Fingolimod Methyl Impurity: The final intermediate undergoes a reaction to form Fingolimod Methyl Impurity.
Purification: The impurity is purified to achieve a purity level of more than 98%.
化学反応の分析
Fingolimod Methyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .
類似化合物との比較
Fingolimod Methyl Impurity can be compared with other similar impurities observed during the synthesis of Fingolimod, such as:
- N,N-dimethyl impurity
- Nitromono methyl impurity
- Nitrohydroxy impurity
- Hydroxy impurity
These impurities are formed through similar synthetic routes and have comparable chemical properties. Fingolimod Methyl Impurity is unique in its specific formation pathway and the conditions required for its synthesis .
生物活性
Fingolimod, an immunomodulatory drug approved for the treatment of multiple sclerosis (MS), has garnered attention not only for its therapeutic effects but also for its impurities, particularly Fingolimod Methyl Impurity. This article explores the biological activity of Fingolimod Methyl Impurity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.
Overview of Fingolimod and Its Metabolites
Fingolimod is a sphingosine-1-phosphate receptor (S1PR) modulator that primarily acts by sequestering lymphocytes in lymph nodes, thus reducing their availability in circulation and the central nervous system (CNS) . The active metabolite, fingolimod-phosphate, exerts various pharmacological effects through its interaction with S1PRs, influencing immune responses and vascular integrity .
Key Metabolites
- Fingolimod : Parent compound with immunomodulatory effects.
- Fingolimod-phosphate : Active metabolite that interacts with S1PRs.
- Inactive metabolites : Include butanoic acid and ceramide derivatives.
Biological Activity of Fingolimod Methyl Impurity
Fingolimod Methyl Impurity is a structural derivative of fingolimod that may exhibit distinct biological activities. Research into its pharmacological profile is limited but suggests several potential mechanisms:
- S1PR Modulation : Similar to fingolimod, it may interact with S1PRs, influencing lymphocyte trafficking and immune modulation.
- Histone Deacetylase Inhibition : Like fingolimod, it may inhibit histone deacetylases, impacting gene expression related to inflammation .
- Impact on Quorum Sensing : Preliminary studies indicate that derivatives of fingolimod may interfere with bacterial quorum sensing, potentially offering antibacterial properties against pathogens like Staphylococcus aureus .
Pharmacological Effects
Research has shown that fingolimod and its derivatives can have various effects on cellular processes:
- Immunomodulation : Reduces circulating lymphocytes and alters immune responses.
- Antibacterial Activity : Some derivatives show promise in inhibiting biofilm formation in bacteria .
- Cardiovascular Effects : Initial activation of GIRK channels leads to transient bradycardia upon administration .
Case Studies and Clinical Findings
A retrospective study evaluated the safety and effectiveness of fingolimod in patients with relapsing-remitting MS. The findings highlighted the following:
Parameter | Result |
---|---|
Mean Age | 37.7 ± 10.10 years |
Duration of MS | 5.4 ± 4.52 years |
Duration of Fingolimod Exposure | 135.8 patient-years |
Common Adverse Events | Bradycardia (21.7%), upper respiratory infections (11.6%) |
Annualized Relapse Rate (ARR) | 0.3 ± 0.74 |
Patients Relapse-Free | 66.7% |
The study concluded that fingolimod had a manageable safety profile and maintained/improved effectiveness in treating MS patients over an average exposure period of two years .
特性
CAS番号 |
162361-47-9 |
---|---|
分子式 |
C20H35NO2 |
分子量 |
321.51 |
外観 |
Off-white to Pale Yellow Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。